4-Bromo-2-(trifluoromethyl)benzyl alcohol chemical properties
4-Bromo-2-(trifluoromethyl)benzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-(trifluoromethyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for versatile, functionalized building blocks is paramount. 4-Bromo-2-(trifluoromethyl)benzyl alcohol emerges as a key intermediate, distinguished by its unique trifecta of reactive sites: a primary benzylic alcohol, a bromine-substituted aromatic ring, and an electron-withdrawing trifluoromethyl group. This strategic combination of functionalities makes it an exceptionally valuable precursor for constructing complex molecular architectures. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules, while the bromo substituent serves as a versatile handle for cross-coupling reactions.[1][2] The primary alcohol provides a straightforward point for conversion into aldehydes, carboxylic acids, esters, ethers, and halides.[3]
This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of 4-Bromo-2-(trifluoromethyl)benzyl alcohol. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this compound's unique characteristics for the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of synthetic chemistry. The identity and purity of 4-Bromo-2-(trifluoromethyl)benzyl alcohol are reliably established through a combination of physical property measurements and spectroscopic analysis.
Core Physicochemical Properties
The fundamental physical constants for 4-Bromo-2-(trifluoromethyl)benzyl alcohol are summarized below. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1736-74-9 | - |
| Molecular Formula | C₈H₆BrF₃O | |
| Molecular Weight | 255.03 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 66-70 °C (lit.) | |
| Boiling Point | 78-80 °C at 0.1 mmHg | [] |
| Density | 1.594 g/cm³ at 25 °C (for a related isomer) |
Spectroscopic Fingerprint
Spectroscopic data provides an unambiguous structural confirmation of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure.
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¹H NMR : The proton NMR spectrum exhibits characteristic signals: aromatic protons appear in the δ 7.0-8.0 ppm region, with splitting patterns dictated by their positions relative to the bromo and trifluoromethyl groups. The benzylic methylene protons (-CH₂) typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent-dependent.[6][7]
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¹³C NMR : The carbon spectrum shows distinct signals for the aromatic carbons, the benzylic carbon (~61 ppm), and the trifluoromethyl carbon, which appears as a quartet due to C-F coupling.[6]
-
¹⁹F NMR : A single, sharp resonance is observed in the fluorine NMR spectrum, confirming the presence of the -CF₃ group.[8]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups. A broad absorption band around 3300 cm⁻¹ corresponds to the O-H stretch of the alcohol. C-H stretching vibrations for the aromatic ring and CH₂ group appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Strong C-F stretching bands are prominent in the 1100-1350 cm⁻¹ region.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the signature isotopic pattern for a monobrominated compound.[9]
Core Reactivity and Synthetic Transformations
The synthetic utility of 4-Bromo-2-(trifluoromethyl)benzyl alcohol stems from the predictable and selective reactivity of its primary alcohol function. The electron-withdrawing nature of the trifluoromethyl and bromo groups can influence the reactivity of the benzylic position.
Oxidation to Aldehydes and Carboxylic Acids
The controlled oxidation of the benzylic alcohol is one of its most common and valuable transformations, providing access to both the corresponding aldehyde and carboxylic acid, which are themselves critical synthetic intermediates.
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To Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are effective.
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To Carboxylic Acid : Stronger oxidizing agents, often in aqueous or acidic media, will carry the oxidation through to the carboxylic acid. Common systems include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃, Jones reagent).[10] Recent methods also utilize heterogeneous catalysts for greener oxidation processes.[11][12]
Causality: This protocol uses potassium permanganate, a strong and cost-effective oxidant. The reaction is run in an aqueous acetone/t-butanol mixture to ensure solubility of both the organic substrate and the inorganic oxidant. The basic conditions facilitate the oxidation process. An acidic workup is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.
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Dissolution : In a round-bottom flask, dissolve 4-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in a 1:1 mixture of acetone and t-butanol.
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Oxidant Preparation : In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, ~2.5 eq) and sodium carbonate (Na₂CO₃, ~1.5 eq) in water.
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Reaction : Cool the alcohol solution in an ice bath. Slowly add the KMnO₄ solution dropwise, maintaining the internal temperature below 15 °C.
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Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A dense brown precipitate of MnO₂ will form.
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Quenching & Workup : Cool the mixture again and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears.
-
Filtration : Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with acetone.
-
Acidification : Concentrate the filtrate under reduced pressure to remove the organic solvents. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
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Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2-(trifluoromethyl)benzoic acid.
Fischer Esterification
The reaction of the alcohol with a carboxylic acid under acidic catalysis, known as Fischer esterification, is a direct and reversible method to form esters.[13][14] To drive the equilibrium towards the product, an excess of one reagent (typically the alcohol or carboxylic acid) is used, or the water formed during the reaction is removed, often by azeotropic distillation with a Dean-Stark apparatus.[15]
Causality: This procedure uses a large excess of acetic acid to serve as both reagent and solvent, driving the equilibrium toward the ester product. Sulfuric acid is a classic and effective strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[15] The final workup with sodium bicarbonate neutralizes the excess acid catalyst and unreacted acetic acid.
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Setup : To a flask containing 4-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 eq), add glacial acetic acid (5-10 eq) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Heating : Heat the mixture to reflux (typically ~100-120 °C) and maintain for 2-4 hours.
-
Monitoring : Follow the reaction's progress by TLC, observing the disappearance of the starting alcohol.
-
Workup : After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and extract with an organic solvent such as ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography if necessary.
Williamson Ether Synthesis
This classic method provides access to ethers. It is a two-step process involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.
Causality: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for quantitatively deprotonating the alcohol to form the sodium alkoxide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching the base and to effectively solvate the cation, enhancing the nucleophilicity of the alkoxide.
-
Deprotonation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Alcohol Addition : Cool the suspension to 0 °C and add a solution of 4-Bromo-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.
-
Alkyl Halide Addition : Add the desired alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq) to the freshly formed alkoxide solution.
-
Reaction : Heat the mixture to reflux and monitor by TLC.
-
Quenching & Extraction : Once the reaction is complete, cool to 0 °C and carefully quench the excess NaH by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over Na₂SO₄, and concentrate to yield the ether.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. 4-Bromo-2-(trifluoromethyl)benzyl alcohol is classified as an irritant.
-
Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[18]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[17]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, seeking medical attention.[16]
-
Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[16]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[16]
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Conclusion
4-Bromo-2-(trifluoromethyl)benzyl alcohol is a potent and versatile building block whose value is defined by the strategic placement of its functional groups. The primary alcohol offers a reliable entry point for a host of classical organic transformations, while the trifluoromethyl and bromo groups impart desirable physicochemical properties and further synthetic handles. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, empowers chemists to harness its full potential in the rational design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
PubChem. 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. Aerobic oxidation of benzyl alcohol with visible light irradiated nan-BiVO4. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]
-
The Royal Society of Chemistry. Contents - NMR Data. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for NMR Spectroscopy. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-fluoro-3-bromo-benzyl alcohol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link]
-
Thesis. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. Oxidation of 4-bromobenzyl alcohol (1 mmol) in water with different.... Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]
-
NIST. 4-(Trifluoromethyl)benzyl alcohol. NIST WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]
-
Wikipedia. Benzyl alcohol. Retrieved from [Link]
-
YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 10. 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. multimedia.3m.com [multimedia.3m.com]
